molecular formula C7H9IN2O2S B13669875 4-Amino-3-iodo-5-methylbenzenesulfonamide

4-Amino-3-iodo-5-methylbenzenesulfonamide

Cat. No.: B13669875
M. Wt: 312.13 g/mol
InChI Key: CDDVTJHCFPRLFG-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibacterial agents. The presence of both amino and sulfonamide groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodo-5-methylbenzenesulfonamide typically involves the iodination of 4-Amino-5-methylbenzenesulfonamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually performed at room temperature to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reagents is crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The iodine atom in the molecule can be substituted by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

4-Amino-3-iodo-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-iodo-5-methylbenzenesulfonamide is primarily related to its ability to inhibit bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

  • 4-Amino-3-methylbenzenesulfonamide
  • 4-Amino-3-chloro-5-methylbenzenesulfonamide
  • 4-Amino-3-bromo-5-methylbenzenesulfonamide

Comparison: 4-Amino-3-iodo-5-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs

Properties

Molecular Formula

C7H9IN2O2S

Molecular Weight

312.13 g/mol

IUPAC Name

4-amino-3-iodo-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H9IN2O2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

CDDVTJHCFPRLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)I)S(=O)(=O)N

Origin of Product

United States

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